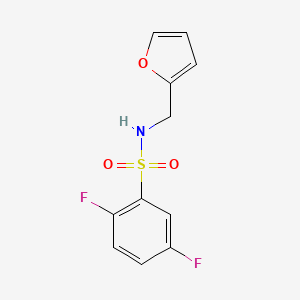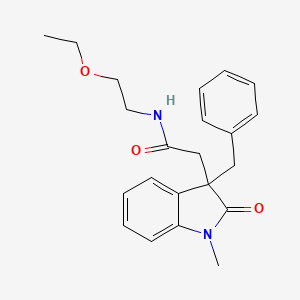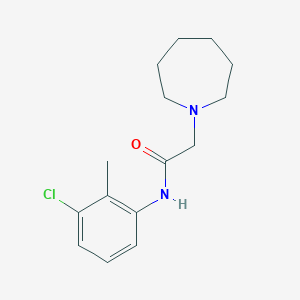
2-(azepan-1-yl)-N-(3-chloro-2-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(azepan-1-yl)-N-(3-chloro-2-methylphenyl)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of an azepane ring, a chloro-substituted aromatic ring, and an acetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(azepan-1-yl)-N-(3-chloro-2-methylphenyl)acetamide typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chloro-Substituted Aromatic Ring: The chloro-substituted aromatic ring can be introduced through a nucleophilic aromatic substitution reaction, where a suitable chloro-substituted benzene derivative reacts with a nucleophile.
Formation of the Acetamide Group: The acetamide group can be introduced through the reaction of an amine with acetic anhydride or acetyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(azepan-1-yl)-N-(3-chloro-2-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The chloro group on the aromatic ring can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, reduction may yield amines or alcohols, and substitution may yield various substituted derivatives.
Aplicaciones Científicas De Investigación
2-(azepan-1-yl)-N-(3-chloro-2-methylphenyl)acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound may be investigated for its potential as a pharmaceutical agent, particularly for its activity against certain diseases or conditions.
Materials Science: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Biological Studies: The compound may be used in biological studies to investigate its effects on various biological systems and pathways.
Industrial Applications: The compound may be used in various industrial processes, such as the synthesis of other chemicals or as a reagent in chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-(azepan-1-yl)-N-(3-chloro-2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to changes in cellular signaling or metabolic pathways. The exact mechanism of action would depend on the specific application and target of the compound.
Comparación Con Compuestos Similares
Similar Compounds
2-(azepan-1-yl)-N-(3-chlorophenyl)acetamide: Similar structure but lacks the methyl group on the aromatic ring.
2-(azepan-1-yl)-N-(2-methylphenyl)acetamide: Similar structure but lacks the chloro group on the aromatic ring.
2-(piperidin-1-yl)-N-(3-chloro-2-methylphenyl)acetamide: Similar structure but contains a piperidine ring instead of an azepane ring.
Uniqueness
2-(azepan-1-yl)-N-(3-chloro-2-methylphenyl)acetamide is unique due to the presence of both the azepane ring and the chloro-substituted aromatic ring. This combination of structural features may confer specific chemical and biological properties that are not present in similar compounds.
Propiedades
IUPAC Name |
2-(azepan-1-yl)-N-(3-chloro-2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O/c1-12-13(16)7-6-8-14(12)17-15(19)11-18-9-4-2-3-5-10-18/h6-8H,2-5,9-11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOSCCQSYRISTMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CN2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-dimethylpropanamide](/img/structure/B5470006.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5470011.png)
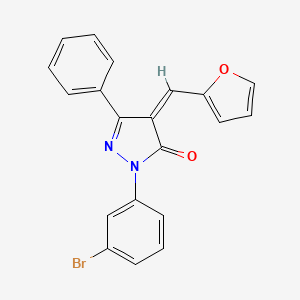
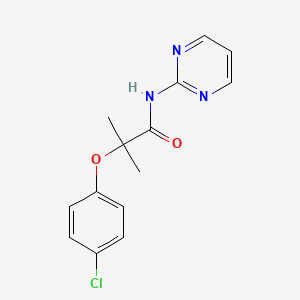
![2-[[(E)-3-(1,3-benzodioxol-5-yl)-2-[(2-methoxybenzoyl)amino]prop-2-enoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B5470026.png)
![6-[(3R*,3aR*,7aR*)-3-(3-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]pyridine-2-carbonitrile](/img/structure/B5470031.png)
![1-(4-ALLYLPIPERAZINO)-2-[3-(TRIFLUOROMETHYL)PHENOXY]-1-ETHANONE](/img/structure/B5470040.png)
![(4aS*,8aR*)-1-isobutyl-6-[(1-methyl-2-oxo-1,2-dihydro-4-pyridinyl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5470048.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B5470056.png)
![3-[[(Z)-3-(furan-2-yl)-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enoyl]amino]propanoic acid](/img/structure/B5470059.png)
![(5Z)-3-(2-ethylhexyl)-5-[(3-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5470065.png)
![methyl 1-[2-[[2-(1-adamantyl)acetyl]amino]propanoyl]piperidine-4-carboxylate](/img/structure/B5470067.png)
